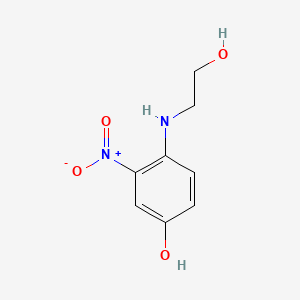

4-((2-Hydroxyethyl)amino)-3-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethylamino)-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-4-3-9-7-2-1-6(12)5-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKLYBMQAHYULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215536 | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65235-31-6 | |

| Record name | 4-[(2-Hydroxyethyl)amino]-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65235-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065235316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Hydroxyethyl)amino)-3-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-hydroxyethyl)amino]-3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITRO-P-HYDROXYETHYLAMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIP2J155AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 4-((2-Hydroxyethyl)amino)-3-nitrophenol, an important intermediate in the pharmaceutical and dye industries.[1] This document details the necessary experimental protocols, reaction mechanisms, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 4-amino-3-nitrophenol, from a readily available starting material, p-aminophenol. The second stage is the N-alkylation of 4-amino-3-nitrophenol to yield the final product.

References

"4-((2-Hydroxyethyl)amino)-3-nitrophenol" chemical properties and characterization

An In-Depth Technical Guide to 4-((2-Hydroxyethyl)amino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, characterization, and relevant experimental protocols for this compound. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with CAS number 65235-31-6, is an aromatic phenol compound.[1] It is recognized for its use as an intermediate in the synthesis of various dyes, drugs, and pharmaceutical compounds.[2][3][4] Its primary application in cosmetics is as a hair dye colorant in both semi-permanent and permanent formulations.[5]

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₄ | [1][2][6] |

| Molecular Weight | 198.18 g/mol | [1][2][6] |

| Appearance | Dark red or yellow to orange crystalline powder | [1][2] |

| Melting Point | 142-146 °C | [1][2][5] |

| Boiling Point | 446.3 °C at 760 mmHg (Predicted) | [1][5] |

| Density | 1.488 g/cm³ (Predicted) | [1][5] |

| Flash Point | 223.7 °C | [1] |

| pKa | 9.31 ± 0.14 (Predicted) | [1][2][5] |

| Solubility | Soluble in water and ethanol; slightly soluble in ether and chloroform. | [2][4] |

| Storage | Keep in a dark, dry, and cool place with the container tightly sealed. | [1][5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol

A common method for the preparation of this compound involves a multi-step chemical synthesis.[2][4]

Objective: To synthesize 3-Nitro-N-(2-Hydroxyethyl)-4-Aminophenol.

Methodology:

-

Catalytic Hydrogenation: 2-Nitrophenol is subjected to catalytic hydrogenation using ethyl carbamate and hydrocyanic acid. This initial step aims to reduce the nitro group.

-

Reaction with 2-Chloroethanol: The intermediate product from the hydrogenation step is then reacted with 2-chloroethanol. This reaction introduces the (2-hydroxyethyl)amino group to the aromatic ring, yielding the final product, this compound.[2][4]

-

Purification: The final product should be purified using appropriate techniques such as recrystallization or column chromatography to achieve the desired purity for analytical or further use.

References

- 1. Cas 65235-31-6,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound (65235-31-6) at Nordmann - nordmann.global [nordmann.global]

- 4. chembk.com [chembk.com]

- 5. This compound | 65235-31-6 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS 65235-31-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the organic compound 4-((2-Hydroxyethyl)amino)-3-nitrophenol, identified by the CAS number 65235-31-6. This document is intended to be a valuable resource for professionals in research, science, and drug development, offering meticulously organized data, detailed experimental protocols, and illustrative diagrams to support laboratory work and theoretical investigations.

Chemical Identity and Structure

This compound is an aromatic phenol derivative. Its structure is characterized by a phenol ring substituted with a nitro group and a (2-hydroxyethyl)amino group. This compound is also known by several synonyms, including HC Red B54 and 3-Nitro-4-(2-hydroxyethylamino)phenol.[1]

Below is a diagram illustrating the key identifiers for this chemical compound.

Caption: Logical relationship of key chemical identifiers.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Appearance | Dark red crystal powder | [2][3] |

| Melting Point | 142-146 °C | [1][2] |

| Boiling Point | 446.3 °C at 760 mmHg | |

| Density | 1.488 g/cm³ | |

| Vapor Pressure | 9.49E-09 mmHg at 25°C | |

| Refractive Index | 1.682 | |

| pKa | 9.31 ± 0.14 (Predicted) | |

| Solubility | Soluble in water and ethanol, slightly soluble in ether and chloroform. | [1] |

Table 2: Molecular and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄ | [1] |

| Molecular Weight | 198.18 g/mol | [1] |

| InChI Key | UXKLYBMQAHYULT-UHFFFAOYSA-N | [4] |

| SMILES | O=N(=O)c1c(N(CC(O)=O)C)ccc(O)c1 | [5] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties listed above. These are standard procedures for the characterization of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

A small amount of the crystalline solid is finely powdered.

-

The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

For high-boiling-point solids, the boiling point is determined at a specific pressure.

Apparatus:

-

Thiele tube or oil bath

-

Test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source

Procedure:

-

A small amount of the substance is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer and a non-solvent liquid of known density.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance

-

A non-solvent liquid of known density (e.g., a hydrocarbon)

-

Spatula

Procedure:

-

The weight of the empty, dry pycnometer is recorded (W1).

-

A known weight of the solid sample is added to the pycnometer, and the total weight is recorded (W2).

-

The pycnometer is filled with the non-solvent liquid, and the total weight is recorded (W3).

-

The pycnometer is emptied, cleaned, and then filled with only the non-solvent liquid, and its weight is recorded (W4).

-

The density of the solid is calculated using the formula: Density = [(W2 - W1) * Density of non-solvent] / [(W4 - W1) - (W3 - W2)]

Experimental Workflows

The following diagrams illustrate typical workflows relevant to the characterization and synthesis of this compound.

Caption: General workflow for physicochemical characterization.

Caption: Example synthesis workflow for a related aminonitrophenol.

Safety and Handling

This compound is classified with the hazard code Xi, indicating it is an irritant. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

The primary application of this compound is as a component in hair dye formulations, particularly in semi-permanent hair coloring products.[2] It is also utilized as an intermediate in the synthesis of other organic compounds and dyes.[6] Its potential as an allergen has been noted, which is a consideration in its use in cosmetic products.

This guide serves as a foundational resource for understanding the physicochemical properties of this compound. The provided data and protocols are intended to facilitate further research and development involving this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. This compound | 65235-31-6 [amp.chemicalbook.com]

Spectroscopic Analysis of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on the compound's structural features and spectroscopic data from analogous molecules. It serves as a comprehensive resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Ar-H ortho to -NO₂ |

| ~6.8 - 7.0 | dd | 1H | Ar-H ortho to -NH and meta to -NO₂ |

| ~6.2 - 6.4 | d | 1H | Ar-H ortho to -OH and meta to -NH |

| ~4.9 (broad) | s | 1H | -OH (phenolic) |

| ~3.7 - 3.9 | t | 2H | -CH₂-OH |

| ~3.4 - 3.6 | t | 2H | -NH-CH₂- |

| ~4.5 (broad) | s | 1H | -NH- |

| ~3.3 (broad) | s | 1H | -OH (alcoholic) |

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). The chemical shifts of exchangeable protons (-OH, -NH) can vary significantly with concentration, temperature, and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C-OH (phenolic) |

| ~145 - 150 | C-NH |

| ~135 - 140 | C-NO₂ |

| ~125 - 130 | CH (aromatic) |

| ~115 - 120 | CH (aromatic) |

| ~110 - 115 | CH (aromatic) |

| ~60 - 65 | -CH₂-OH |

| ~45 - 50 | -NH-CH₂- |

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic and Alcoholic -OH (H-bonded) |

| 3400 - 3300 | Medium | N-H Stretch | Secondary Amine |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro Group |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro Group |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1260 - 1000 | Strong | C-O Stretch | Phenol and Alcohol |

| 910 - 665 | Medium, Broad | N-H Wag | Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Methanol / Ethanol | ~230-250 | High | π → π |

| ~390-420 | Moderate | n → π / Intramolecular Charge Transfer |

The position and intensity of the absorption maxima, particularly the long-wavelength band, are expected to be sensitive to solvent polarity and pH. In alkaline solutions, a bathochromic (red) shift is anticipated due to the deprotonation of the phenolic hydroxyl group, leading to a more extended conjugated system.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and analytical requirements.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer Frequency : 400 MHz or higher for better resolution.

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16, depending on the sample concentration.

-

Spectral Width : A range that covers all expected proton signals (e.g., 0-12 ppm).

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer Frequency : 100 MHz or higher.

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, as ¹³C has low natural abundance.

-

Spectral Width : A range that covers all expected carbon signals (e.g., 0-200 ppm).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet) :

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32.

-

Background Scan : Perform a background scan with no sample present.

-

-

Data Analysis :

-

Collect the sample spectrum.

-

Identify and label the characteristic absorption bands.

-

Correlate the observed bands with the functional groups present in the molecule.

-

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of the sample by accurately weighing a small amount and dissolving it in a known volume of a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

-

For pH-dependent studies, prepare buffer solutions of known pH and use them as the solvent.

-

-

Instrument Parameters :

-

Wavelength Range : Typically 200-800 nm.

-

Scan Speed : Medium.

-

Cuvette : Use a 1 cm path length quartz cuvette.

-

-

Data Acquisition :

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.

-

Run a baseline correction with the solvent.

-

Measure the absorbance spectrum of the sample.

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Comprehensive Technical Guide to the Solubility of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 4-((2-Hydroxyethyl)amino)-3-nitrophenol. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this paper also presents qualitative solubility information and, for comparative purposes, quantitative data for the structurally related compound 4-Amino-3-nitrophenol. Furthermore, it details standardized experimental protocols for determining the solubility of organic compounds in various solvents.

Introduction to this compound

This compound is a phenolic compound containing a nitro group and a hydroxyethylamino substituent. Its chemical structure suggests a degree of polarity due to the presence of hydroxyl, amino, and nitro functional groups, which influences its solubility in different solvents. This compound and its analogs are of interest in various fields, including the formulation of dyes and as intermediates in chemical synthesis. A thorough understanding of its solubility is crucial for its application in research and development, particularly in areas such as formulation science and process chemistry.

Solubility Profile of this compound

Qualitative Solubility:

General observations indicate that this compound is soluble in polar organic solvents.[1] Specifically, it has been described as:

-

Soluble in: Water and ethanol.

-

Slightly soluble in: Ether and chloroform.

The presence of hydroxyl and amino groups contributes to its affinity for polar solvents capable of hydrogen bonding.[1]

Comparative Solubility Data: 4-Amino-3-nitrophenol

To provide a quantitative perspective, the following table summarizes the solubility of a structurally similar compound, 4-Amino-3-nitrophenol. It is important to note that while related, the solubility of this compound may differ.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 1.79 ± 0.08 g/L | 20 ± 0.5 | --INVALID-LINK-- |

| Ethanol | >1 g/100 mL, <10 g/100 mL | Not Specified | --INVALID-LINK-- |

| DMSO | >20 g/100 mL | Not Specified | --INVALID-LINK-- |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following sections describe standardized methods applicable to organic compounds like this compound.

General Method for Solubility in Organic Solvents (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a solute in a solvent.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a constant temperature shaker or water bath.

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After agitation, allow the suspension to settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility by taking into account the dilution factor.

Standardized Method for Water Solubility (OECD Guideline 105)

For aqueous solubility, the OECD Guideline for the Testing of Chemicals, Section 105, provides two primary methods: the Column Elution Method and the Flask Method.[2][3]

4.2.1. Flask Method

This method is suitable for substances with solubilities above 10⁻² g/L and is conceptually similar to the general shake-flask method.

Procedure Outline:

-

An excess of the test substance is agitated in water at a constant temperature.

-

The agitation is continued until equilibrium is established.

-

The solution is then centrifuged or filtered.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method.

-

The test is preferably conducted at 20 ± 0.5 °C.

4.2.2. Column Elution Method

This method is recommended for substances with low solubility (less than 10⁻² g/L).

Procedure Outline:

-

A column is packed with an inert support material coated with an excess of the test substance.

-

Water is passed through the column at a slow, controlled rate.

-

The eluate is collected in fractions.

-

The concentration of the substance in each fraction is determined.

-

The solubility is determined from the plateau of the concentration curve.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-((2-Hydroxyethyl)amino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a compound of interest in various chemical and pharmaceutical applications. Due to the current lack of publicly available experimental data on its three-dimensional conformation, this document presents a computationally generated molecular structure alongside a summary of its known properties. Furthermore, it outlines standardized experimental protocols for X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which are pivotal techniques for the definitive elucidation of its molecular structure and conformation. This guide serves as a foundational resource for researchers engaged in the study and application of this molecule.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring substituted with a nitro group, a hydroxyl group, and a (2-hydroxyethyl)amino group. Its chemical identity and key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[(2-hydroxyethyl)amino]-3-nitrophenol | |

| CAS Number | 65235-31-6 | |

| Molecular Formula | C8H10N2O4 | |

| Molecular Weight | 198.18 g/mol | |

| Appearance | Greenish-brown powder | |

| Melting Point | 142-146 °C | |

| SMILES | OCCOc1ccc(O)cc1--INVALID-LINK--[O-] | |

| InChI | InChI=1S/C8H10N2O4/c11-4-3-9-7-5-6(12)1-2-8(7)10(13)14/h1-2,5,9,11-12H,3-4H2 |

Molecular Structure

The two-dimensional chemical structure of this compound illustrates the connectivity of its constituent atoms.

Caption: 2D chemical structure of this compound.

Molecular Conformation

A definitive determination of the three-dimensional conformation of this compound requires experimental data from techniques such as X-ray crystallography. As of the writing of this guide, no such data is publicly available.

The provided DOT script below generates a placeholder 3D representation based on its chemical connectivity. This model is for illustrative purposes and does not represent a experimentally validated conformation. Bond lengths, bond angles, and dihedral angles in this representation are not based on experimental measurements.

Caption: A representative 3D ball-and-stick model of the molecule.

Experimental Protocols for Structural Elucidation

The following sections detail generalized experimental protocols for the determination of the molecular structure and conformation of small molecules like this compound.

Single-Crystal X-ray Diffraction

This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystallization:

-

Dissolve a high-purity sample of this compound in a suitable solvent or a mixture of solvents.

-

Induce crystallization through slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion. The goal is to obtain well-ordered single crystals of sufficient size (typically > 0.1 mm in all dimensions).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and rotate it through a series of angles.

-

A detector records the positions and intensities of the diffracted X-ray beams.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms, which can be used to deduce the molecular structure and, in some cases, conformational details in solution.

Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) to a volume of about 0.6-0.7 mL in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the hydrogen atoms.

-

Acquire a one-dimensional ¹³C NMR spectrum (often proton-decoupled) to identify the number and chemical environment of the carbon atoms.

-

For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H connectivities, respectively.

-

-

Spectral Analysis:

-

Process the raw data (Fourier transformation, phasing, and baseline correction).

-

Assign the signals in the spectra to the corresponding atoms in the molecule based on chemical shifts, coupling constants, and data from 2D NMR experiments.

-

Applications and Safety

This compound is primarily used as a dye in semi-permanent and permanent hair coloring products. It also serves as an intermediate in the synthesis of various pharmaceutical compounds and other dyes.

Safety Information: The compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has summarized the available information on the molecular structure and properties of this compound. While its fundamental chemical identity is well-established, a significant gap exists in the experimental data regarding its three-dimensional conformation. The provided general protocols for X-ray crystallography and NMR spectroscopy offer a roadmap for future studies to elucidate these crucial structural details. A comprehensive understanding of its molecular conformation will be invaluable for researchers in the fields of medicinal chemistry, materials science, and toxicology.

An In-depth Technical Guide on the Potential of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromogenic substrates are invaluable tools in biochemical and clinical assays, enabling the quantification of enzyme activity through a colorimetric readout. The family of nitrophenol-based compounds has been particularly successful in this regard. This technical guide explores the untapped potential of 4-((2-Hydroxyethyl)amino)-3-nitrophenol as a core structure for the development of novel chromogenic substrates. While direct enzymatic cleavage of this molecule to produce a color change is not established, its inherent chemical properties make it a promising candidate for derivatization into a versatile substrate for various enzyme classes. This document outlines the physicochemical characteristics of this compound, proposes a mechanism for its function as a chromogenic substrate upon suitable modification, and provides hypothetical experimental protocols for its synthesis and application in enzymatic assays.

Introduction to Chromogenic Substrates

Enzyme assays are fundamental to life sciences research and diagnostics. Chromogenic assays offer a straightforward and cost-effective method for measuring enzyme activity.[1] The basic principle involves an enzyme acting on a colorless substrate to produce a colored product.[1] The rate of color formation is directly proportional to the enzyme's activity and can be quantified using spectrophotometry.

Nitrophenol derivatives are a cornerstone of chromogenic substrate design.[2][3][4][5] Compounds like p-nitrophenyl phosphate (pNPP) and o-nitrophenyl-β-D-galactopyranoside (ONPG) are widely used to assay alkaline phosphatase and β-galactosidase, respectively.[3][6] The enzymatic cleavage of a phosphate or glycosidic bond releases the nitrophenolate anion, which exhibits a distinct yellow color in alkaline solutions, with an absorbance maximum typically around 405 nm.[3][4][6]

This guide focuses on the potential of this compound, a compound primarily used as an intermediate in the manufacturing of dyes and pharmaceuticals, as a novel chromogenic substrate.[7] Its structure, featuring a nitrophenol core, suggests its suitability for colorimetric applications.

Physicochemical Properties of this compound

Understanding the chemical and physical properties of this compound is crucial for its development as a chromogenic substrate.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₄ | [7][8][9][10][11] |

| Molecular Weight | 198.18 g/mol | [9][10][11] |

| Appearance | Yellow to orange crystalline solid | [7] |

| Melting Point | 142-146 °C | [10] |

| Solubility | Soluble in water and ethanol | [7] |

| CAS Number | 65235-31-6 | [8][9][12] |

The presence of the nitro group ortho to the phenolic hydroxyl group and para to the amino group influences the electronic properties of the molecule, which is fundamental to its potential as a chromophore upon deprotonation of the phenolic hydroxyl.

Proposed Mechanism of Action as a Chromogenic Substrate

For this compound to function as a chromogenic substrate, it would likely require chemical modification to introduce a labile group that can be cleaved by a target enzyme. The most logical position for this modification is the phenolic hydroxyl group. Enzymatic removal of this group would liberate the 4-((2-hydroxyethyl)amino)-3-nitrophenolate anion, which is expected to be colored.

A hypothetical pathway for its use as a substrate for a phosphatase enzyme is depicted below:

Caption: Proposed pathway for use as a chromogenic substrate.

This mechanism is analogous to that of pNPP.[3][4] The key steps are:

-

Synthesis: A phosphate group is chemically attached to the phenolic hydroxyl of this compound, creating a colorless phosphate ester.

-

Enzymatic Reaction: In the presence of a phosphatase (e.g., alkaline phosphatase), the phosphate group is hydrolyzed.

-

Color Development: The reaction yields the 4-((2-hydroxyethyl)amino)-3-nitrophenolate anion, which, under alkaline conditions, exhibits a distinct color that can be measured spectrophotometrically.

This same principle could be extended to other enzyme classes by attaching different cleavable moieties, such as a sugar for glycosidases or an amino acid for peptidases.

Hypothetical Experimental Protocols

Synthesis of a Phosphorylated Substrate

This protocol describes a potential method for the synthesis of 4-((2-hydroxyethyl)amino)-3-nitrophenyl phosphate.

Caption: A potential workflow for synthesizing a phosphorylated substrate.

Methodology:

-

Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a phosphorylating agent, such as phosphoryl chloride, dropwise with stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Alkaline Phosphatase Assay Protocol

This protocol outlines a hypothetical method for using the synthesized phosphate substrate in an alkaline phosphatase assay.

Caption: A standard workflow for a colorimetric enzyme assay.

Materials:

-

Synthesized 4-((2-hydroxyethyl)amino)-3-nitrophenyl phosphate (substrate)

-

Alkaline phosphatase (enzyme)

-

Assay Buffer: 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl₂[3]

-

Stop Solution: 3 M NaOH[3]

-

96-well microplate

-

Spectrophotometer

Methodology:

-

Prepare a stock solution of the substrate in the assay buffer.

-

In a 96-well plate, add a defined volume of the substrate solution to each well.

-

Initiate the reaction by adding the enzyme solution to the wells. Include control wells with no enzyme.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance of each well at the wavelength of maximum absorbance for the liberated nitrophenolate, which is anticipated to be around 405 nm.

-

Calculate the enzyme activity based on the change in absorbance over time, using the molar extinction coefficient of the product.

Potential Advantages and Future Directions

The development of a chromogenic substrate based on this compound could offer several advantages:

-

Novelty: It would expand the toolkit of available chromogenic substrates.

-

Versatility: The presence of both a phenolic hydroxyl and an alcoholic hydroxyl on the side chain offers multiple points for derivatization, potentially leading to substrates for a wider range of enzymes.

-

Favorable Solubility: Its reported solubility in water and ethanol could lead to substrates that are easy to handle and dissolve in aqueous assay buffers.[7]

Future research should focus on the actual synthesis and characterization of derivatized this compound. Key quantitative data to be determined would include the molar extinction coefficient of the liberated nitrophenolate, the Michaelis-Menten constants (Km and Vmax) for target enzymes, and the overall sensitivity and dynamic range of the assay.

Conclusion

While this compound is not a known chromogenic substrate in its native form, its chemical structure holds significant promise for its development into one. By chemically modifying the phenolic hydroxyl group with an enzyme-labile moiety, it is plausible to design a novel class of chromogenic substrates. The hypothetical protocols and mechanisms outlined in this guide provide a roadmap for researchers interested in exploring this potential. The successful development of such substrates would be a valuable contribution to the fields of biochemistry, drug discovery, and clinical diagnostics.

References

- 1. goldbio.com [goldbio.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 5. neb.com [neb.com]

- 6. Glycosynth - ONP Substrates [glycosynth.co.uk]

- 7. chembk.com [chembk.com]

- 8. 4-[(2-Hydroxyethyl)amino]-3-nitrophenol - Lead Sciences [lead-sciences.com]

- 9. echemi.com [echemi.com]

- 10. lookchem.com [lookchem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-((2-Hydroxyethyl)amino)-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermal stability and decomposition profile of 4-((2-Hydroxyethyl)amino)-3-nitrophenol (CAS No. 65235-31-6), a compound of interest in pharmaceutical and chemical research, notably as an intermediate in the synthesis of dyes.[1] A comprehensive review of publicly available data reveals a notable absence of specific experimental values for its decomposition temperature. This guide summarizes the known physical properties and provides a comparative analysis based on the thermal behavior of structurally related compounds, such as nitrophenols and aminophenols. Furthermore, it outlines detailed, standardized experimental protocols for determining thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers with the necessary methodology to ascertain these critical parameters.

Introduction to this compound

This compound is an aromatic compound characterized by a phenol ring substituted with a nitro group, a hydroxyl group, and a hydroxyethylamino side chain. Its molecular structure suggests potential for complex thermal behavior due to the presence of the energetic nitro group and reactive amino and hydroxyl functionalities. This compound is primarily utilized as an intermediate in the manufacture of various dyes and pharmaceutical compounds.[1] Understanding its thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for predicting its shelf-life and degradation pathways.

Current State of Knowledge on Thermal Stability

Despite its applications, specific data regarding the decomposition temperature of this compound is not available in reviewed safety data sheets and chemical databases. The provided documentation typically lists the decomposition temperature as "no data available." However, its known physical properties offer a preliminary insight into its general stability.

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₄ | [Various] |

| Molecular Weight | 198.18 g/mol | [Various] |

| Appearance | Dark red crystalline powder | [Various] |

| Melting Point | 142-146 °C | [Various] |

| Boiling Point | 446.3 °C at 760 mmHg | [Various] |

| Decomposition Temp. | No data available | [Various] |

Estimated Thermal Stability Profile from Analogous Compounds

In the absence of direct experimental data, the thermal stability of this compound can be inferred by examining related substituted phenols.

-

Nitrophenols : Studies on substituted nitrophenols show they are significantly more reactive and prone to thermal decomposition at lower temperatures compared to other substituted phenols like cresols.[2][3][4] For instance, the thermal decomposition of m-nitrophenol shows an onset temperature of around 193°C in TGA analysis.[5] The presence of the electron-withdrawing nitro group is known to decrease the stability of the aromatic system.

-

Aminophenols : The thermal analysis of o-aminophenol indicates a maximum thermal decomposition temperature of approximately 175-178°C.[6] The amino group can also influence the decomposition pathway.

Given that this compound contains both a nitro and an amino-functional group, it is reasonable to hypothesize that its decomposition is likely to be complex and may initiate at a temperature in the range observed for these classes of compounds, potentially between 170°C and 230°C. However, empirical verification is essential.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q600, Mettler Toledo TGA/DSC 2).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a standard TGA crucible (e.g., aluminum or platinum).

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative decomposition. Set the purge gas flow rate to 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to generate the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate (Tmax).

-

Determine the onset temperature of decomposition (Tonset), typically calculated using the tangent method at the initial point of significant mass loss.

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and identify exothermic decomposition events for this compound.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Identify any sharp, large exothermic peaks subsequent to melting, which are indicative of decomposition. The onset temperature of this exotherm provides the decomposition temperature.

-

Caption: Logical workflow for DSC analysis.

Conclusion and Recommendations

While specific experimental data on the thermal decomposition of this compound remains unpublished, an analysis of its constituent functional groups and structurally similar compounds suggests that thermal decomposition is a critical parameter to consider. The presence of a nitro group indicates a potential for energetic decomposition. It is strongly recommended that researchers working with this compound perform TGA and DSC analyses as outlined in this guide to establish a definitive thermal stability profile. This empirical data is essential for ensuring process safety, defining storage conditions, and understanding potential degradation pathways in drug development and chemical synthesis applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal decomposition of substituted phenols in supercritical water (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen [mdpi.com]

- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

In Vitro Cytotoxicity Screening of 4-((2-Hydroxyethyl)amino)-3-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vitro cytotoxicity data is publicly available for 4-((2-Hydroxyethyl)amino)-3-nitrophenol. This guide provides a comprehensive framework for its cytotoxicological assessment based on established in vitro methods and data from structurally related nitrophenol compounds.

Introduction

This compound is a chemical compound utilized in cosmetic formulations, particularly in semi-permanent and permanent hair dyes.[1] As with all cosmetic ingredients, a thorough evaluation of its potential to cause cellular toxicity is essential to ensure consumer safety. This technical guide outlines a comprehensive in vitro cytotoxicity screening strategy for this compound, detailing relevant experimental protocols and data interpretation. The methodologies described are standard toxicological assays designed to assess cell viability, membrane integrity, and potential for skin irritation.

Overview of Toxicological Profile

Regulatory assessments indicate that this compound exhibits low acute oral toxicity in animal models, with a median lethal dose (LD50) greater than 2000 mg/kg of body weight in rats.[1] It is not classified as a skin irritant but is considered a slight eye irritant.[1] Genotoxicity assays, including both in vitro and in vivo studies, have not indicated mutagenic or carcinogenic potential.[1] Despite the availability of in vivo data, in vitro cytotoxicity screening provides crucial mechanistic insights and quantitative data on cellular responses to chemical exposure, aligning with the principles of reducing animal testing.

Quantitative Cytotoxicity Data (Surrogate Compounds)

Due to the absence of specific in vitro cytotoxicity data for this compound, this section presents data from studies on related nitrophenol compounds to provide an expected range of cytotoxic potential. These values should be considered as illustrative examples.

Table 1: In Vitro Cytotoxicity of Related Nitrophenol Compounds

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Exposure Time | Reference |

| 2-Nitrophenol | BEAS-2B | Not Specified | Inhibition | > 400 µM | 24 h | [2] |

| 4-Nitrophenol | BEAS-2B | Not Specified | Inhibition | ~150 µM | 24 h | [2] |

| 3-Nitrophenol | BEAS-2B | Not Specified | Inhibition | ~250 µM | 24 h | [2] |

| 4-Nitrophenol | A549 | Not Specified | Inhibition | ~300 µM | 24 h | [2] |

| Nitrophenol Mixture | BEAS-2B | Not Specified | Inhibition | ~300 µM | 24 h | [2] |

| Nitrophenol Mixture | A549 | Not Specified | Inhibition | > 400 µM | 24 h | [2] |

BEAS-2B: Human bronchial epithelial cells; A549: Human lung adenocarcinoma cells.

Recommended In Vitro Cytotoxicity Assays

A battery of in vitro tests is recommended to comprehensively evaluate the cytotoxic potential of this compound.

Cell Viability Assays

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4]

4.1.2. Neutral Red Uptake (NRU) Assay

The NRU assay evaluates the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[5][6] This assay is sensitive to alterations in the cell surface and lysosomal membranes.[6]

Skin Irritation Model

4.2.1. Reconstructed Human Epidermis (RhE) Test

For a cosmetic ingredient intended for skin contact, the RhE test is a highly relevant in vitro model.[7][8] These three-dimensional tissue models mimic the structure and function of the human epidermis.[1][9] The test substance is applied topically, and cytotoxicity is typically assessed by the MTT assay to determine the potential for skin irritation.[10][11]

Experimental Protocols

General Cell Culture

-

Cell Lines: Human keratinocytes (e.g., HaCaT), human dermal fibroblasts (e.g., HDF), or other relevant cell lines should be used.

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Neutral Red Uptake (NRU) Assay Protocol

-

Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.

-

Neutral Red Incubation: After the exposure period, remove the treatment medium and add 100 µL of neutral red solution (e.g., 50 µg/mL in medium) to each well.[5] Incubate for 2-3 hours.

-

Washing: Remove the neutral red solution and wash the cells with a wash/fixation buffer.

-

Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.[5]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Reconstructed Human Epidermis (RhE) Test Protocol

-

Tissue Preparation: Place the RhE tissue inserts into a 6-well plate containing assay medium and pre-incubate.

-

Compound Application: Apply a defined amount of this compound (e.g., 25 µL of a liquid or 25 mg of a solid) to the surface of the epidermis.[1]

-

Exposure and Rinsing: Expose the tissues to the compound for a specified time (e.g., 60 minutes), then thoroughly rinse with PBS to remove the test substance.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

-

Viability Assessment (MTT Assay):

-

Transfer the tissues to a 24-well plate containing MTT solution (e.g., 1 mg/mL) and incubate for 3 hours.

-

Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measure the optical density of the extract at 570 nm.

-

-

Data Interpretation: A test material is classified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.[7]

Potential Signaling Pathways and Mechanisms of Cytotoxicity

While specific data for this compound is lacking, studies on other nitrophenols suggest potential mechanisms of cytotoxicity that could be investigated.

-

Oxidative Stress: Aromatic amines can induce the production of reactive oxygen species (ROS), leading to cellular damage.[13]

-

Apoptosis: Exposure to nitrophenols has been shown to induce apoptosis (programmed cell death) in various cell types.[14][15] This can be triggered by mitochondrial dysfunction.

-

Mitochondrial Dysfunction: Nitrophenols can disrupt the mitochondrial membrane potential, leading to a collapse in cellular energy production and the initiation of apoptotic pathways.[14]

Further investigations could include assays for ROS production, caspase activation (hallmarks of apoptosis), and changes in mitochondrial membrane potential.

Visualizations

Experimental Workflow

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathway of Nitrophenol-Induced Cytotoxicity

Caption: Postulated signaling pathway for nitrophenol cytotoxicity.

Conclusion

This technical guide provides a robust framework for the in vitro cytotoxicity screening of this compound. By employing a combination of cell viability assays and a reconstructed human epidermis model, researchers can obtain valuable data on the cytotoxic potential and skin irritation risk of this cosmetic ingredient. While direct experimental data for this specific compound is limited, the provided protocols and insights from related nitrophenols offer a solid foundation for its safety assessment. Further research is warranted to generate specific IC50 values and elucidate the precise molecular mechanisms underlying any observed cytotoxicity.

References

- 1. youtube.com [youtube.com]

- 2. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. qualitybiological.com [qualitybiological.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. kozmetikanalizleri.nano-lab.com.tr [kozmetikanalizleri.nano-lab.com.tr]

- 8. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 9. microchemlab.com [microchemlab.com]

- 10. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 12. MTT (Assay protocol [protocols.io]

- 13. Risk of Carcinogenicity Associated with Synthetic Hair Dyeing Formulations: A Biochemical View on Action Mechanisms, Genetic Variation and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-term exposure to p-Nitrophenol induces hepatotoxicity via accelerating apoptosis and glycogen accumulation in male Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-((2-Hydroxyethyl)amino)-3-nitrophenol" discovery and history of use in cosmetics

A Comprehensive Overview of its Discovery, History, and Application in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 4-((2-Hydroxyethyl)amino)-3-nitrophenol, a key ingredient in the formulation of cosmetic hair dye products. The document covers the compound's chemical identity, its history of use in the cosmetics industry, regulatory evaluation, and a summary of critical safety and toxicological data. Detailed descriptions of experimental protocols used in its safety assessment are provided, along with quantitative data presented in structured tables. Furthermore, this guide includes visualizations of the chemical synthesis process and the safety assessment workflow, rendered in the DOT language, to facilitate a deeper understanding for scientific and research professionals.

Introduction and Chemical Identity

This compound, also known by its INCI name 3-Nitro-p-hydroxyethylaminophenol, is a substituted aromatic amine belonging to the chemical class of nitrophenols.[1][2] It functions as a direct, non-oxidative hair dye, imparting color directly to the hair shaft. It is also used as a toner in oxidative (permanent) hair dye systems.[1][3] The compound appears as a greenish-brown powder.[4]

Its primary role in hair coloring formulations is to provide specific reddish-brown to brown shades, depending on the formulation's pH and the presence of other dyes. As a direct dye, it does not require an oxidative agent like hydrogen peroxide to develop color, although it is stable and used in such systems.[1][2]

History of Use and Regulatory Evaluation

The use of this compound in cosmetics has a modern history, rooted in the ongoing research by the cosmetics industry to develop safer and more effective hair dyeing agents.[5] While a precise date of discovery is not documented in publicly available literature, its formal evaluation for cosmetic use in Europe began in the early 1990s.

The first submission for a safety assessment of the compound (then referred to as 3-Nitro-p-hydroxyethylaminophenol) was made to the Scientific Committee on Cosmetology (SCC), a precursor to the current Scientific Committee on Consumer Safety (SCCS), in March 1992 by the European Cosmetics Toiletry and Perfumery Association (COLIPA).[4] This indicates that the ingredient was in use or being actively developed for commercial use prior to this date.

Subsequent evaluations by European scientific committees and the US-based Cosmetic Ingredient Review (CIR) Expert Panel have established specific concentration limits for its safe use in hair dye products.[1]

-

European Union: The Scientific Committee on Consumer Products (SCCP), in its 2006 opinion, concluded that the substance is safe when used as an oxidative hair dye at a maximum concentration of 3.0% in the finished product (after mixing with hydrogen peroxide), or as an ingredient in semi-permanent products at a maximum concentration of 1.85%.

-

United States: The CIR Expert Panel reviewed the safety of several amino nitrophenols and found them safe for use as hair dye ingredients in the practices of use and concentration at the time of their review.[1][3]

These regulatory assessments have shaped the permissible use of this ingredient, ensuring consumer safety while leveraging its effective hair coloring properties.

Physicochemical and Toxicological Data Summary

Comprehensive toxicological testing has been conducted to establish the safety profile of this compound. The following tables summarize key quantitative data from various studies cited in regulatory reports.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| INCI Name | 3-Nitro-p-hydroxyethylaminophenol | [4] |

| CAS Number | 65235-31-6 | [4] |

| EINECS Number | 265-648-0 | [4] |

| Molecular Formula | C₈H₁₀N₂O₄ | [4] |

| Molecular Weight | 198.18 g/mol | [4] |

| Appearance | Greenish-brown powder | [4] |

| Water Solubility | 1.06 ± 0.07 g/L (at 20°C) | [4] |

| Partition Coefficient (Log Pₒᵥ) | 0.60 (at 23°C) | [4] |

| Melting Point | 133°C - 139°C | [4] |

Table 2: Summary of Toxicological Data

| Endpoint | Result | Reference |

| Acute Oral Toxicity (Rat, LD₅₀) | >2000 mg/kg bw | |

| Dermal Absorption (Oxidative use) | 2.5 µg/cm² | |

| Dermal Absorption (Semi-permanent use) | 0.45 µg/cm² | |

| Skin Irritation (Rabbit) | Not an irritant | |

| Eye Irritation (Rabbit) | Slight irritant | |

| Skin Sensitization (Mouse, LLNA) | Extreme sensitizer (EC3 = 0.07%) | |

| Sub-chronic Oral Toxicity (Rat, 90-day) | NOAEL = 40 mg/kg bw/day |

Experimental Protocols

The safety of this compound was established through a battery of toxicological tests, generally following internationally recognized guidelines (e.g., OECD Test Guidelines).

Skin Irritation Protocol (Rabbit)

This study was conducted to assess the potential of the substance to cause skin irritation.

-

Test System: New Zealand White rabbits (n=6, male).

-

Methodology: 0.5 mL of the test substance at a 4% concentration was applied to the shaved flanks of each rabbit. The application site was covered with a semi-occlusive dressing for a period of 4 hours. Observations for skin reactions (erythema and edema) were made at approximately 1, 24, 48, and 72 hours after patch removal.[4] Due to staining from the dye, which could mask erythema, skin biopsies were performed 24 and 72 hours post-application for microscopic examination.[4]

-

Results: No microscopic signs of skin irritation were observed. The substance was concluded to be non-irritating to the skin.[4]

Skin Sensitization Protocol (Mouse Local Lymph Node Assay - LLNA)

This assay is the preferred method for identifying chemicals with the potential to cause skin sensitization.

-

Test System: Female CBA/J mice (4 animals per group).

-

Guideline: The study was conducted according to OECD TG 429.

-

Methodology: The test substance was applied to the dorsal surface of both ear lobes once daily for three consecutive days. Test concentrations of 0.03, 0.09, 0.28, 0.83, and 2.5% in a suitable vehicle were used. On day 6, a radioactive tracer (³H-methyl thymidine) is injected intravenously, and the animals are sacrificed a few hours later. The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by quantifying the incorporation of the tracer. The Stimulation Index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group.

-

Results: The substance produced Stimulation Indices (SI) of 2.18, 3.54, 6.36, 7.61, and 11.22 at the respective concentrations. An SI value ≥ 3 is considered a positive result. The substance was concluded to be an extreme skin sensitizer.

Dermal Absorption Protocol (In Vitro)

This experiment measures the amount of a substance that can penetrate the skin.

-

Test System: Excised pig skin mounted in Franz diffusion cells.

-

Methodology: The test substance is applied to the surface of the stratum corneum. The receptor fluid in the lower chamber, which is in contact with the dermis, is sampled at various time points. The amount of substance that has penetrated the skin and entered the receptor fluid is quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[6] At the end of the experiment, the skin is washed, and the amount of substance remaining on the surface, within the stratum corneum, and in the deeper skin layers (epidermis/dermis) is also determined.

-

Results: Dermal absorption was found to be 2.5 µg/cm² under oxidative conditions and 0.45 µg/cm² under semi-permanent conditions.

Visualizations: Synthesis and Safety Workflow

Generalized Synthesis Workflow

The synthesis of nitrophenol derivatives for hair dyes often involves the nitration of a phenol precursor followed by the introduction of an amino group. Patents for related compounds describe a multi-step process.[7][8][9] The following diagram illustrates a generalized workflow for the synthesis of this compound.

Cosmetic Ingredient Safety Assessment Workflow

The process of evaluating the safety of a cosmetic ingredient like this compound is a structured, multi-stage process undertaken by regulatory bodies such as the SCCS.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Final report on the safety assessment of amino nitrophenols as used in hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. deascal.com [deascal.com]

- 6. mdpi.com [mdpi.com]

- 7. EP0226973B1 - 4-bis(2'-hydroxyethyl)amino-1-(3'-hydroxypropyl)amino-2-nitro-benzene, process for its preparation and means for dyeing hair - Google Patents [patents.google.com]

- 8. GB2135329A - Substituted 4-amino-3-nitrophenols processes for their preparation and hair-colouring agents containing them - Google Patents [patents.google.com]

- 9. WO2007122579A2 - Process for the preparation of 4-hydroxyalkylamino-2-nitro-anisoles - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Quantification of 4-((2-Hydroxyethyl)amino)-3-nitrophenol in Hair Dyes by HPLC-UV

Introduction

4-((2-Hydroxyethyl)amino)-3-nitrophenol is a dye used in oxidative and semi-permanent hair coloring products. Regulatory bodies worldwide have set maximum concentration limits for this ingredient in cosmetic products to ensure consumer safety. Therefore, a reliable and accurate analytical method for the quantification of this compound in hair dye formulations is crucial for quality control and regulatory compliance. This application note provides a detailed protocol for the determination of this compound in hair dye matrices using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established analytical procedures for similar compounds found in hair dyes.[1][2][3]

Principle

The method involves the extraction of this compound from the hair dye matrix, followed by separation and quantification using a reverse-phase HPLC system equipped with a UV detector. The separation is achieved on a C18 column with an isocratic mobile phase, and the concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared from standard solutions of known concentrations.

Materials and Reagents

-

Reference Standard: this compound (purity ≥ 98%)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)

-

Chemicals: Acetic acid (glacial, analytical grade), Sodium acetate (analytical grade)

-

Hair Dye Samples: Commercial hair dye products for analysis.

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic or Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)

-

Analytical balance

-

Ultrasonic bath

-

pH meter

-

Vortex mixer

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Volumetric flasks and pipettes

Experimental Protocols

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

-